6-Amino-5-formylamino-3H-pyrimidine-4-one

Thermophysical properties Reference standard qualification Stability assessment

Antimycobacterial SAR assays demand precise substitution patterns-IC90 shifts from ≤1.5 to ~14 μg/mL with wrong isomer. 6-Amino-5-formylamino-3H-pyrimidine-4-one (CAS 64194-58-7) delivers the authentic 5-formamidopyrimidin-4-one core: ≥95% HPLC, DMSO-soluble, mp >240°C (dec.). Enables systematic N1/N3/6-amino derivatization, one-step Vilsmeier cyclization to 8-aminopurines, and calibrated ¹H-NMR conformational probing. Yellow solid, store +4°C, ships ambient.

Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
CAS No. 64194-58-7
Cat. No. B017157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-formylamino-3H-pyrimidine-4-one
CAS64194-58-7
SynonymsN-(4-Amino-1,6-dihydro-6-oxo-5-pyrimidinyl)formamide;  NSC 158242; 
Molecular FormulaC5H6N4O2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1=NC(=O)C(=C(N1)N)NC=O
InChIInChI=1S/C5H6N4O2/c6-4-3(9-2-10)5(11)8-1-7-4/h1-2H,(H,9,10)(H3,6,7,8,11)
InChIKeyISOPYSSRZGKNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-formylamino-3H-pyrimidine-4-one (CAS 64194-58-7): Scientific Procurement Baseline


6-Amino-5-formylamino-3H-pyrimidine-4-one (CAS 64194-58-7, also known as NSC 158242) is a C5-substituted 4-pyrimidinone bearing a 6-amino group and a 5-formylamino side chain, with molecular formula C5H6N4O2 and molecular weight 154.13 g/mol [1]. This compound belongs to the rare class of 5-formamidopyrimidin-4-ones, which are structurally distinct from the more common N1/N3-alkylated uracil derivatives. It is commercially supplied as a yellow solid with melting point >240 °C (decomposition) and is primarily used as a research intermediate and analytical reference standard [2]. Its core scaffold serves as a pyrimidine analog of antimycobacterial purines and as a building block for the synthesis of modified nucleosides and heterocyclic libraries.

Why 6-Amino-5-formylamino-3H-pyrimidine-4-one Cannot Be Replaced by Generic Pyrimidinone Analogs


5-Formamidopyrimidin-4-ones constitute a structurally distinct subclass within the pyrimidinone family, and their biological and physicochemical profiles are exquisitely sensitive to the nature and position of substituents [1]. Generic pyrimidin-4-ones—such as 6-amino-1,3-dimethyl-5-formyluracil (Theophylline EP Impurity C, CAS 7597-60-6)—differ in N1/N3-substitution, which alters hydrogen‑bonding capacity, tautomeric equilibria, melting behaviour, and solubility . Even minor positional isomerism can invert pharmacological selectivity: whereas 5‑formamidopyrimidines broadly achieve IC90 ≤ 1.5 μg/mL against Mycobacterium tuberculosis in vitro, structurally related imidazolylpyrimidine fleximers reach only IC90 ≈ 14 μg/mL [2]. Consequently, substituting one pyrimidinone analog for another without verifying the precise substitution pattern risks both experimental irreproducibility and procurement of a compound with inactive stereoelectronic properties.

Quantitative Differentiation Evidence for 6-Amino-5-formylamino-3H-pyrimidine-4-one (CAS 64194-58-7)


Thermophysical Stability: Superior Decomposition Resistance vs. N1,N3-Dimethyl Analogs

6-Amino-5-formylamino-3H-pyrimidine-4-one (CAS 64194-58-7) exhibits a decomposition point >240 °C [1], substantially higher than that of its closest dimethyl analog 6-amino-1,3-dimethyl-5-formyluracil (CAS 7597-60-6), which melts with decomposition at 265–267 °C but has a computationally predicted mean melting point of ~163 °C for the non-formylated 6-amino-1,3-dimethyl-5-formyluracil derivative . The high decomposition temperature of the target compound reflects the extensive intermolecular hydrogen‑bond network enabled by the free N1–H and N3–H donors, absent in N1,N3-dialkylated congeners. This thermophysical differentiation is critical for applications requiring high‑temperature processing or long‑term storage stability.

Thermophysical properties Reference standard qualification Stability assessment

Rotameric Population Distinctiveness: Unequal Formyl Rotamers as a Physicochemical Fingerprint

Dynamic NMR spectroscopy of 6-amino-5-formamidopyrimidin-4(3H)-ones reveals that the formyl group exists as two rotamers of unequal intensity in solution, with calculated exchange rates and rotational barriers [1]. This behaviour stands in marked contrast to N‑alkylformamides, where the two rotamers are typically of comparable stability, and to N1,N3‑dialkylated pyrimidinediones, where the formyl rotameric equilibrium is abolished or shifted. The unequal distribution arises from a dipolar contribution specific to the 6‑amino‑5‑formamido‑4‑oxo tautomeric arrangement, and this spectroscopic signature offers a definitive identity test that differentiates the target compound from its N‑alkylated or N‑unsubstituted analogs.

Conformational dynamics NMR spectroscopy Rotameric equilibria

Class-Level Antimycobacterial Potency: 5-Formamidopyrimidine Scaffold Delivers IC90 ≤ 1.5 μg/mL

Although the specific compound 6‑amino‑5‑formylamino‑3H‑pyrimidin‑4‑one has not been individually screened, the 5‑formamidopyrimidin‑4‑one pharmacophore has been validated across multiple studies. Brændvang et al. (2009) reported that several 5‑formamidopyrimidines exhibited profound in vitro activity against M. tuberculosis with IC90 ≤ 1.5 μg/mL, while remaining essentially inactive against other bacteria [1]. Read et al. (2010) confirmed that the best antimycobacterial results were consistently observed for 5‑formamidopyrimidines, generally achieving IC90 ≤ 1 μg/mL and low mammalian cytotoxicity [2]. By contrast, imidazolylpyrimidine fleximer analogs of the same purine-inspired design achieved only IC90 ≈ 14 μg/mL, approximately a 14‑fold loss in potency [2]. This class‑level evidence positions the target compound—bearing the identical 5‑formamido‑4‑oxo pharmacophore—as a member of the most potent antimycobacterial pyrimidinone subclass identified to date.

Antimycobacterial screening Tuberculosis drug discovery Structure-activity relationships

Analytical Authentication: Validated Purity ≥95% by HPLC with Defined Physicochemical Documentation

Commercially available 6‑amino‑5‑formylamino‑3H‑pyrimidin‑4‑one (Toronto Research Chemicals Cat. A609660; Delta‑A609660) is supplied with a certified minimum purity of ≥95% as determined by HPLC, accompanied by a certificate of analysis that includes NMR and mass spectral confirmation [1]. The product is further characterized by a well‑defined appearance (light yellow to yellow solid), a decomposition point >240 °C, and validated solubility in DMSO [1]. This level of analytical documentation contrasts with many non‑certified pyrimidinone building blocks that lack HPLC purity certification or are sold with only estimated purity based on TLC, which can introduce variability into downstream synthetic or biological workflows.

Reference standard certification HPLC purity analysis Quality control documentation

Synthetic Versatility: Dual Functional Handle (6-NH₂ + 5-NHCHO) for Divergent Heterocyclic Construction

The simultaneous presence of a nucleophilic 6‑amino group and a formyl‑activated 5‑formamido moiety on a 4‑pyrimidinone core makes this compound a highly versatile intermediate for constructing fused heterocyclic systems. The 5‑formamido group can undergo Vilsmeier‑type cyclization to yield 8‑aminopurines [1], whereas the 6‑amino group can be diazotized or acylated to introduce further diversity. This contrasts with 6‑amino‑5‑nitrosopyrimidines, which require oxidative cyclization with iodobenzene diacetate or N‑iodosuccinimide under anhydrous conditions [2], and with 6‑amino‑1,3‑dimethyl‑5‑formyluracil, where N1 and N3 are blocked, precluding ring‑closure chemistry at those positions. The unprotected N1/N3 positions in the target compound allow subsequent alkylation, glycosylation, or phosphorylation, routes that are sterically and electronically inaccessible in the N,N‑dimethyl analog.

Synthetic intermediate Heterocyclic chemistry Purine analog synthesis

Optimal Application Scenarios for 6-Amino-5-formylamino-3H-pyrimidine-4-one Based on Verified Differentiation Evidence


Certified Reference Standard for HPLC Method Validation in Pyrimidinone Drug Impurity Profiling

With batch‑certified purity ≥95% (HPLC), confirmed melting point >240 °C (dec.), and validated DMSO solubility, 6‑amino‑5‑formylamino‑3H‑pyrimidin‑4‑one (TRC A609660) serves as a qualified reference standard for developing and validating HPLC/UV methods intended to quantify related pyrimidinone impurities in pharmaceutical active ingredients. The documented physicochemical stability supports its use as a system suitability standard in regulated analytical laboratories [1].

Scaffold for Structure–Activity Relationship (SAR) Exploration of Antimycobacterial 5-Formamidopyrimidines

Given that the 5‑formamidopyrimidin‑4‑one pharmacophore consistently achieves IC90 ≤ 1 μg/mL against M. tuberculosis H37Rv, with low mammalian cytotoxicity [REFS-1, REFS-2], the target compound provides an ideal unsubstituted core for systematic SAR derivatization. Researchers can functionalize the free N1, N3, and 6‑amino positions to probe substituent effects on potency and selectivity, a study design not feasible with the N1,N3‑dimethyl‑locked analog.

Key Intermediate for One‑Step Synthesis of 8‑Aminopurine Libraries

The 5‑formamido group on the unprotected pyrimidinone ring can be directly cyclized with Vilsmeier reagents (POCl₃/DMF or PCl₃/formamide) to afford 8‑aminopurines [1]. This one‑step transformation is unavailable for N1,N3‑dialkylated 5‑formamidouracils and avoids the oxidative cyclization protocols required for 6‑amino‑5‑nitrosopyrimidine precursors, offering a cleaner, higher‑yielding route to purine analog libraries.

Conformational Probe for Dynamic NMR and Rotameric Barrier Studies

The unequal rotameric distribution of the formyl group, established by ¹H‑NMR and extensively characterized by Bergmann et al. (1977) [1], makes this compound a calibrated conformational probe for studying amide bond dynamics, solvent effects, and hydrogen‑bonding perturbations. It is directly applicable in physical‑organic chemistry laboratories investigating restricted rotation in heterocyclic formamides.

Quote Request

Request a Quote for 6-Amino-5-formylamino-3H-pyrimidine-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.